molecular formula C26H24ClN3O2S B2423588 3-benzyl-2-((3-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one CAS No. 422278-93-1

3-benzyl-2-((3-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one

Cat. No. B2423588
CAS RN: 422278-93-1
M. Wt: 478.01
InChI Key: PYYVTSZWNAQLRM-UHFFFAOYSA-N
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Description

3-benzyl-2-((3-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has garnered significant attention due to its potential application in cancer therapy.

Scientific Research Applications

Antitubercular and Antibacterial Activities

Compounds derived from 3-amino-2-arylquinazolin-4(3H)-one, a similar structure to the queried chemical, have shown promising antitubercular and antibacterial activities. These activities were specifically observed against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis (Rao & Subramaniam, 2015).

Antimicrobial Properties

Another study focused on derivatives of quinazolinone, which is structurally related to the compound of interest. These derivatives displayed significant antimicrobial properties, highlighting the compound's potential in addressing bacterial and fungal infections (Hamidi et al., 2015).

Radioiodination and Biodistribution

A study on 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, closely related to the queried compound, explored its radioiodination and biodistribution in tumor-bearing mice. This research suggests potential applications in developing radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).

Anticonvulsant and Antimicrobial Activities

Derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which share a core structure with the compound , have demonstrated both anticonvulsant and broad-spectrum antimicrobial activities. This indicates the compound's potential use in treating seizures and various microbial infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antitumor Activity

Research on 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the compound of interest, revealed notable in vitro antitumor activity. Certain derivatives were found to be significantly potent compared to established anticancer drugs, suggesting potential in cancer therapy (Al-Suwaidan et al., 2016).

Anti-Platelet-Aggregation Activity

In a study, derivatives of 3-phenylquinazolin-4(3H)-one, structurally similar to the compound , displayed significant antiplatelet activities. This indicates potential applications in preventing blood clots and related cardiovascular disorders (Eskandariyan & Kobarfard, 2012).

properties

IUPAC Name

3-benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c27-21-8-4-7-20(15-21)18-33-26-28-24-10-9-22(29-11-13-32-14-12-29)16-23(24)25(31)30(26)17-19-5-2-1-3-6-19/h1-10,15-16H,11-14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYVTSZWNAQLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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